molecular formula C17H21N3O B275952 N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine

カタログ番号 B275952
分子量: 283.37 g/mol
InChIキー: UNQFMQXJLYGCMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as CPPHA, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.

作用機序

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in the regulation of various physiological and pathological processes, including synaptic plasticity, learning, memory, and drug addiction. N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine binds to the allosteric site of mGluR5 and prevents the activation of the receptor by its endogenous ligand glutamate. This results in the inhibition of downstream signaling pathways and the modulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have various biochemical and physiological effects in different experimental models. For example, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to reduce the release of glutamate and dopamine in the brain, which are neurotransmitters involved in the regulation of synaptic plasticity and reward-related behavior. N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has also been shown to reduce the expression of immediate-early genes such as c-Fos and Arc, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in the regulation of neuroinflammation.

実験室実験の利点と制限

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of mGluR5, which allows for the specific investigation of the role of this receptor in different physiological and pathological conditions. Another advantage is that N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to be effective in reducing drug-seeking behavior and anxiety-like behavior in animal models, which suggests its potential therapeutic applications. However, one limitation is that N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has relatively low solubility in water, which may limit its use in certain experimental protocols. Additionally, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the investigation of N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine and mGluR5. One direction is the investigation of the role of mGluR5 in the regulation of neuroinflammation and neurodegeneration, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of the potential therapeutic applications of N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine in the treatment of neuropsychiatric disorders such as drug addiction, anxiety, and depression. Additionally, the development of more selective and potent mGluR5 antagonists may improve the specificity and efficacy of experimental and therapeutic applications.

合成法

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized using a two-step procedure. The first step involves the reaction of cyclohexylamine with 3-bromobenzaldehyde to form N-cyclohexyl-3-benzylideneamine. The second step involves the reaction of N-cyclohexyl-3-benzylideneamine with 2-pyrimidinyloxyboronic acid to form N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine. The purity of N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used in various scientific research studies to investigate the role of mGluR5 in different physiological and pathological conditions. For example, N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been used to study the involvement of mGluR5 in the regulation of synaptic plasticity, learning, and memory. It has also been used to investigate the role of mGluR5 in drug addiction, anxiety, depression, and other neuropsychiatric disorders. N-cyclohexyl-N-[3-(2-pyrimidinyloxy)benzyl]amine has been shown to be effective in reducing drug-seeking behavior and anxiety-like behavior in animal models.

特性

分子式

C17H21N3O

分子量

283.37 g/mol

IUPAC名

N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclohexanamine

InChI

InChI=1S/C17H21N3O/c1-2-7-15(8-3-1)20-13-14-6-4-9-16(12-14)21-17-18-10-5-11-19-17/h4-6,9-12,15,20H,1-3,7-8,13H2

InChIキー

UNQFMQXJLYGCMG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NC=CC=N3

正規SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)OC3=NC=CC=N3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。